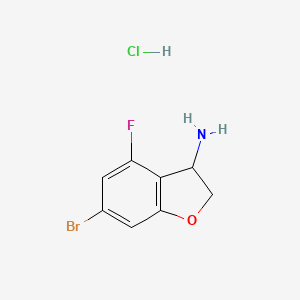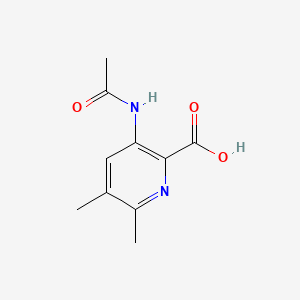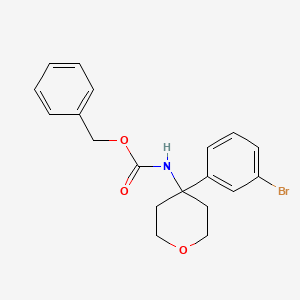
Benzyl (4-(3-bromophenyl)tetrahydro-2H-pyran-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (4-(3-bromophenyl)tetrahydro-2H-pyran-4-yl)carbamate: is an organic compound that features a tetrahydropyran ring substituted with a benzyl group and a bromophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-(3-bromophenyl)tetrahydro-2H-pyran-4-yl)carbamate typically involves the reaction of benzyl carbamate with a bromophenyl-substituted tetrahydropyran. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography to ensure completion .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or column chromatography are employed to obtain the final product in high purity .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl (4-(3-bromophenyl)tetrahydro-2H-pyran-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, Benzyl (4-(3-bromophenyl)tetrahydro-2H-pyran-4-yl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its structural features may allow it to interact with biological targets, leading to the development of drugs with novel mechanisms of action .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mecanismo De Acción
The mechanism by which Benzyl (4-(3-bromophenyl)tetrahydro-2H-pyran-4-yl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Tetrahydropyran: A simpler analog that lacks the benzyl and bromophenyl groups.
Benzyl carbamate: Lacks the tetrahydropyran ring and bromophenyl group.
3-Bromophenyl tetrahydropyran: Lacks the benzyl carbamate moiety.
Uniqueness: Benzyl (4-(3-bromophenyl)tetrahydro-2H-pyran-4-yl)carbamate is unique due to the combination of its structural features, which confer distinct reactivity and potential biological activity. The presence of the bromophenyl group allows for specific interactions with biological targets, while the tetrahydropyran ring provides a rigid scaffold that can influence the compound’s overall conformation .
Propiedades
Fórmula molecular |
C19H20BrNO3 |
|---|---|
Peso molecular |
390.3 g/mol |
Nombre IUPAC |
benzyl N-[4-(3-bromophenyl)oxan-4-yl]carbamate |
InChI |
InChI=1S/C19H20BrNO3/c20-17-8-4-7-16(13-17)19(9-11-23-12-10-19)21-18(22)24-14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2,(H,21,22) |
Clave InChI |
SDVYKCBKJDDERY-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1(C2=CC(=CC=C2)Br)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


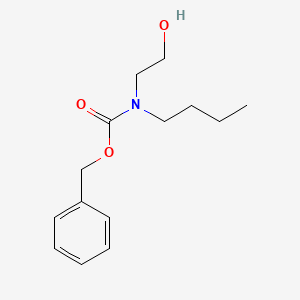
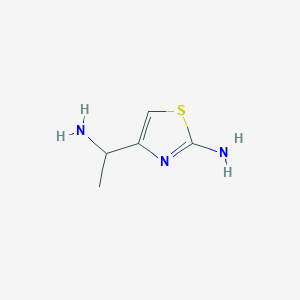
![1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid](/img/structure/B13502169.png)

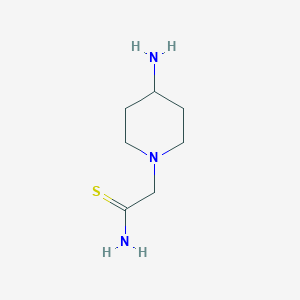
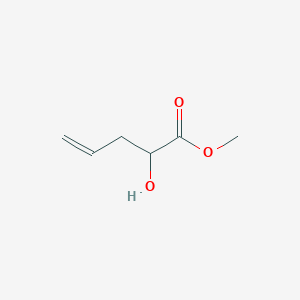
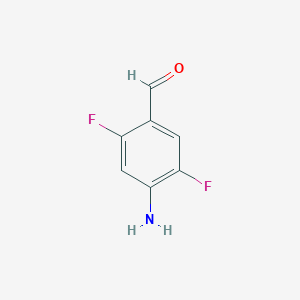
![tert-butylN-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B13502203.png)

![2-[(Acetylamino)methyl]bicyclo[2.2.1]heptane-2-acetic acid](/img/structure/B13502219.png)
![4-[(R)-(3-aminophenyl)({4-[(4-fluorophenyl)methyl]piperazin-1-yl})methyl]-N,N-diethylbenzamide trihydrochloride](/img/structure/B13502224.png)
![Tert-butyl 6-ethynyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13502238.png)
